(5-Ethyl-1-benzofuran-3-yl)acetic acid
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Overview
Description
“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 882248-24-0 . It has a molecular weight of 204.23 and its IUPAC name is this compound . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C12 H12 O3 . The InChI Code for this compound is 1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) .Chemical Reactions Analysis
Benzofuran derivatives, including “this compound”, can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Another reaction involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 204.23 . The compound is stored at room temperature .Scientific Research Applications
Crystal Structure and Interactions
The crystal structure of various benzofuran derivatives, closely related to (5-Ethyl-1-benzofuran-3-yl)acetic acid, has been a significant area of research. The studies reveal that these compounds are stabilized by aromatic π–π interactions between benzene rings of neighboring molecules and by non-classical intermolecular C—H⋯O hydrogen bonds. For instance, Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate exhibits this form of stabilization (Choi et al., 2009).
Similarly, 2-(5-Ethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, another related compound, showcases aromatic π–π stacking interactions and inversion-related intermolecular O—H⋯O hydrogen bonds between adjacent carboxyl groups, emphasizing the role of molecular interactions in defining the crystal structure (Seo et al., 2007).
Synthesis and Molecular Structure
- The synthesis of benzofuran derivatives involves oxidation reactions and hydrolysis processes. For example, Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is prepared through the oxidation of its sulfanyl precursor, showcasing the synthesis pathways and the resulting molecular structures characterized by π–π interactions and C—H⋯O hydrogen bonds (Choi et al., 2009).
Pharmaceutical Research and Applications
Benzofuran derivatives have been explored for their potential in pharmaceutical applications. The synthesis of benzofuran pyrazole heterocycles, for instance, has shown promising results in analgesic and anti-inflammatory activities. This highlights the potential therapeutic applications of benzofuran derivatives in pain management and inflammation control (Kenchappa & Bodke, 2020).
Additionally, the photophysical, DFT, and solvent effect studies on benzofuran derivatives, like (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, have been conducted. These studies aim to explore the potential of these compounds in luminescence materials, fluorescent probes, and non-linear optical materials, indicating the broad spectrum of applications in material science and bioimaging (Maridevarmath et al., 2019).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to changes that contribute to their biological activities .
Biochemical Pathways
Benzofuran compounds have been reported to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
Benzofuran compounds have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Properties
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIELPSZKUUDDMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406115 |
Source
|
Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882248-24-0 |
Source
|
Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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